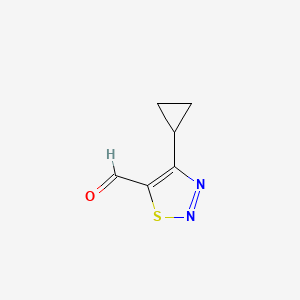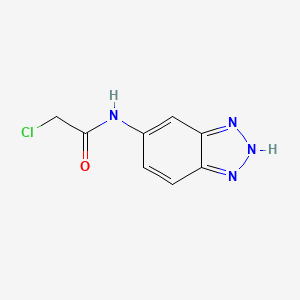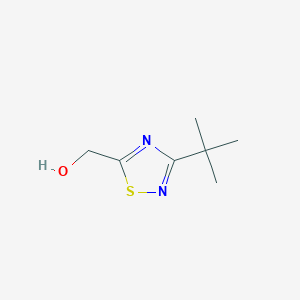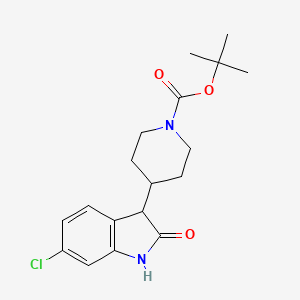
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (CTC) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTC is a versatile building block that can be used in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. This compound has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good biocompatibility. It has been reported to have no adverse effects on liver and kidney function. This compound has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. This compound has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress.
実験室実験の利点と制限
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is a versatile building block that can be used in the synthesis of various biologically active compounds. This compound has been reported to exhibit good stability under various reaction conditions. However, the synthesis of this compound requires the use of hazardous chemicals such as phosphorus oxychloride and potassium permanganate. Therefore, appropriate safety measures should be taken during the synthesis of this compound.
将来の方向性
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has shown promising results in various preclinical studies. However, further studies are required to determine the safety and efficacy of this compound in humans. Future research should focus on the development of novel this compound-based compounds with improved pharmacological properties. This compound-based compounds can be used for the treatment of various diseases including cancer, inflammation, and microbial infections.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. This compound has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress. Further research is required to determine the safety and efficacy of this compound in humans and to develop novel this compound-based compounds with improved pharmacological properties.
合成法
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then oxidized using potassium permanganate to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
4-cyclopropylthiadiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-6(4-1-2-4)7-8-10-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDZMDFYZRPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)



![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
